Anacardic acid triene

Catalog No.
S3314678
CAS No.
103904-73-0
M.F
C22H30O3
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anacardic acid triene

CAS Number

103904-73-0

Product Name

Anacardic acid triene

IUPAC Name

2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4-,8-7-

InChI Key

QUVGEKPNSCFQIR-UTOQUPLUSA-N

SMILES

Array

Canonical SMILES

CC(CCCC=CC=CCC=CCC(C)C1=CC=CC=C1C(=O)O)O

Isomeric SMILES

CC(CCC/C=C/C=C\C/C=C\CC(C)C1=CC=CC=C1C(=O)O)O

2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trien-1-yl]benzoic acid is a hydroxybenzoic acid. It is functionally related to a salicylic acid.
2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid has been reported in Anacardium occidentale with data available.

Anacardic acids are phenolic lipids derived from Cashew Nut Shell Liquid (CNSL), characterized by a salicylic acid head and a 15-carbon alkyl tail. This alkyl chain varies in its degree of unsaturation, resulting in saturated, monoene, diene, and triene congeners that coexist in the natural extract. Anacardic acid triene (CAS 103904-73-0) is the fully isolated C15:3 variant, offering a chemically defined structure that eliminates the compositional variability inherent in crude CNSL mixtures, which is a critical factor for ensuring experimental and manufacturing reproducibility.

Procuring crude Cashew Nut Shell Liquid (CNSL) or mixed anacardic acids instead of pure Anacardic acid triene introduces significant process variability and performance inconsistency. Crude CNSL contains a mixture of mono-, di-, and triene anacardic acids, along with cardols and cardanols, with proportions varying based on extraction method and source. Since biological activities like enzyme inhibition and cytotoxicity are strongly dependent on the specific degree of side-chain unsaturation, using a poorly defined mixture leads to unreliable dose-response relationships and non-reproducible results. For applications requiring precise biochemical activity or predictable polymerization kinetics, the use of the specific triene isomer is necessary to avoid performance ambiguity and ensure batch-to-batch consistency.

Superior Acetylcholinesterase (AChE) Inhibition Compared to Less Unsaturated Analogs

The degree of unsaturation in the anacardic acid side chain directly correlates with its efficacy as an acetylcholinesterase (AChE) inhibitor. In a comparative assay, Anacardic acid triene demonstrated the highest inhibitory activity, followed by the diene and monoene forms. The triene's inhibition was quantitatively similar to the standard AChE inhibitor physostigmine, unlike the less unsaturated counterparts.

Evidence DimensionAcetylcholinesterase Inhibition (ELISA)
Target Compound DataHighest inhibition, statistically similar to physostigmine standard
Comparator Or BaselineAnacardic Acid Diene (lower inhibition), Anacardic Acid Monoene (lowest inhibition)
Quantified DifferenceQualitative ranking of Triene > Diene > Monoene. Triene and Diene performance was statistically similar to the physostigmine standard, while Monoene was lower.
ConditionsEnzyme-linked immunosorbent assay (ELISA) for AChE activity.

For researchers developing or screening AChE inhibitors, selecting the triene provides the highest potency within the anacardic acid class, enabling lower effective concentrations and clearer structure-activity relationship (SAR) studies.

Enhanced Antioxidant Activity Over Monoene and Diene Forms

In a DPPH free radical scavenging assay, Anacardic acid triene exhibited significantly higher antioxidant activity compared to its less saturated analogs. While the monoene and diene forms showed similar, lower levels of activity, the triene's performance was statistically comparable to the standard antioxidant butylated hydroxytoluene (BHT).

Evidence DimensionDPPH Radical Scavenging Activity
Target Compound DataHighest antioxidant activity, statistically similar to BHT standard
Comparator Or BaselineAnacardic Acid Monoene and Diene (showed lower and similar activity to each other)
Quantified DifferenceThe triene congener shows statistically superior antioxidant action compared to the monoene and diene forms.
ConditionsDPPH (1,1-diphenyl-2-picrylhydrazyl) free radical inhibition assay.

This demonstrates that for applications requiring maximal protection against oxidative stress, the triene is the most effective choice among anacardic acids, justifying its selection over less potent, less saturated alternatives.

Purity-Linked Reproducibility in Histone Acetyltransferase (HAT) Inhibition Assays

Anacardic acids are recognized as noncompetitive inhibitors of p300/PCAF histone acetyltransferases (HATs), a mechanism relevant to cancer research. However, the activity is dependent on the specific structure. Using a defined compound like Anacardic acid triene (CAS 103904-73-0) instead of a crude mixture ensures a consistent IC50 value and reliable dose-response curves in sensitive epigenetic assays. Crude CNSL contains other components and a variable ratio of anacardic acid congeners, which can confound results and lead to poor reproducibility between experiments.

Evidence DimensionAssay Reproducibility & Data Integrity
Target Compound DataDefined molecular structure ensures consistent inhibitory concentration and predictable results.
Comparator Or BaselineCrude CNSL or mixed anacardic acids (variable composition of active and inactive components).
Quantified DifferenceNot a direct performance metric, but a critical parameter for experimental validity. Pure compound provides high batch-to-batch consistency vs. inherent variability of a natural extract.
ConditionsIn vitro histone acetyltransferase (HAT) inhibition assays.

For reliable drug discovery and mechanistic studies, using a pure, single-isomer compound is non-negotiable to ensure that observed effects are attributable to a specific molecule at a known concentration.

Screening for Potent Neuroprotective Agents

Based on its superior acetylcholinesterase inhibition compared to other anacardic acid congeners, this compound is the appropriate choice for structure-activity relationship (SAR) studies and lead optimization in research targeting neurodegenerative diseases like Alzheimer's.

Development of High-Efficacy Antioxidant Formulations

The triene's enhanced free-radical scavenging capacity makes it a preferred component for formulating cosmeceuticals or nutraceuticals where maximum antioxidant performance is required, or for use as a stabilizing agent in materials prone to oxidative degradation.

Reproducible Epigenetic and Cancer Research

As a well-defined histone acetyltransferase (HAT) inhibitor, Anacardic acid triene is suited for fundamental research in epigenetics and oncology where consistent, dose-dependent inhibition is critical for generating reliable data on cellular mechanisms.

XLogP3

7.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

342.21949481 Da

Monoisotopic Mass

342.21949481 Da

Heavy Atom Count

25

UNII

F5X3PZ4LDA

Dates

Last modified: 04-14-2024

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